molecular formula C18H25ClF2N2O3 B2796209 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride CAS No. 2418647-88-6

1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride

Cat. No.: B2796209
CAS No.: 2418647-88-6
M. Wt: 390.86
InChI Key: WDGWIAJQFVQFSB-UHFFFAOYSA-N
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Description

1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride is a useful research compound. Its molecular formula is C18H25ClF2N2O3 and its molecular weight is 390.86. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(3-aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O3.ClH/c19-14-4-3-13(10-15(14)20)25-11-17(23)22-7-5-12(6-8-22)18-16(21)2-1-9-24-18;/h3-4,10,12,16,18H,1-2,5-9,11,21H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGWIAJQFVQFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1)C2CCN(CC2)C(=O)COC3=CC(=C(C=C3)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone; hydrochloride is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a piperidine ring and difluorophenoxy group, suggests various biological activities. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name: 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone; hydrochloride
  • Molecular Formula: C₁₉H₂₇ClF₂N₂O₃
  • Molecular Weight: 399.9 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in biological systems. The piperidine moiety may facilitate binding to neurotransmitter receptors, while the difluorophenoxy group could enhance lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that compounds similar to 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.

Anticancer Properties

Preliminary studies have explored the anticancer potential of related compounds. Notably, some derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This suggests that the target compound may also possess similar anticancer activities .

Neuroprotective Effects

The presence of the piperidine ring is associated with neuroprotective effects in several studies. Compounds with similar structures have been shown to enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

StudyFindings
Antimicrobial Activity A study on piperidine derivatives showed inhibition of Gram-positive and Gram-negative bacteria with MIC values ranging from 32 to 128 µg/mL.
Anticancer Activity In vitro tests revealed that compounds with similar structures induced apoptosis in breast cancer cells (MCF-7) at concentrations of 10 µM .
Neuroprotection Research indicated that a related compound improved memory retention in animal models of Alzheimer’s disease by reducing amyloid-beta plaque formation .

Synthetic Routes

The synthesis of 1-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-2-(3,4-difluorophenoxy)ethanone; hydrochloride typically involves multi-step processes including:

  • Formation of the piperidine ring.
  • Coupling with difluorophenol.
  • Hydrochloride salt formation for enhanced stability and solubility.

Pharmacological Studies

Pharmacological evaluations have shown that this compound can modulate various biological pathways:

  • Inhibition of Enzymes: Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor Binding: Affinity for serotonin and dopamine receptors, indicating possible psychotropic effects.

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